5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride

Description

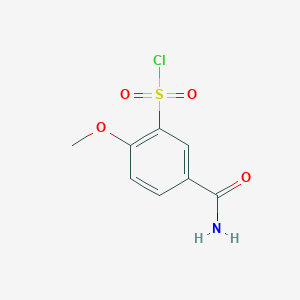

5-Carbamoyl-2-methoxybenzene-1-sulfonyl chloride is a benzenesulfonyl chloride derivative characterized by a sulfonyl chloride (-SO₂Cl) functional group at position 1, a methoxy (-OCH₃) group at position 2, and a carbamoyl (-CONH₂) substituent at position 5. Sulfonyl chlorides are highly reactive intermediates used in synthesizing sulfonamides, sulfonate esters, and other functionalized aromatic compounds, with applications in pharmaceuticals, agrochemicals, and materials science .

Properties

IUPAC Name |

5-carbamoyl-2-methoxybenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO4S/c1-14-6-3-2-5(8(10)11)4-7(6)15(9,12)13/h2-4H,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUNHEQGURAQUQZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride typically involves the sulfonylation of 5-carbamoyl-2-methoxybenzene. The process can be summarized as follows:

Starting Material: 5-carbamoyl-2-methoxybenzene.

Sulfonylation: The starting material is treated with chlorosulfonic acid (ClSO3H) under controlled conditions to introduce the sulfonyl chloride group at the 1-position.

Reaction Conditions: The reaction is usually carried out at low temperatures to prevent decomposition and ensure high yield.

Industrial Production Methods

In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves:

Bulk Handling: Handling large quantities of starting materials and reagents.

Reactor Design: Using specialized reactors to control temperature and pressure.

Purification: Employing techniques such as crystallization or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamide, sulfonate, or sulfonothioate derivatives.

Reduction Reactions: The compound can be reduced to the corresponding sulfonamide using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: Oxidation of the methoxy group can yield the corresponding sulfone or sulfoxide derivatives.

Common Reagents and Conditions

Nucleophiles: Amines, alcohols, thiols.

Reducing Agents: Lithium aluminum hydride (LiAlH4).

Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA).

Major Products

Sulfonamides: Formed by reaction with amines.

Sulfonates: Formed by reaction with alcohols.

Sulfonothioates: Formed by reaction with thiols.

Sulfones and Sulfoxides: Formed by oxidation of the methoxy group.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Uses

The compound has been identified as a potential therapeutic agent for treating inflammatory diseases. Specifically, it acts as an antagonist of the Chemoattractant Receptor-homologous molecule expressed on T-helper type cells (CRTH2), which is implicated in allergic reactions and asthma. Research indicates that compounds like 5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride can be effective in managing conditions such as chronic obstructive pulmonary disease (COPD) and atopic dermatitis by inhibiting the pro-inflammatory pathways associated with these diseases .

Pharmaceutical Formulations

The compound is utilized in various formulations, including oral, subcutaneous, and inhalation routes. Its efficacy as a component in combination therapies with other anti-inflammatory drugs has been documented, enhancing the overall therapeutic effect against allergic diseases .

Synthetic Applications

Reagent in Organic Synthesis

this compound serves as a versatile reagent in organic synthesis. It is particularly useful for introducing sulfonamide groups into organic molecules, which can modify their biological activity. This property makes it valuable in the development of new pharmaceuticals and agrochemicals .

Mechanistic Studies

Research into the solvolysis of sulfonyl chlorides, including this compound, has provided insights into reaction mechanisms involving cationic intermediates. Conductimetric studies have demonstrated that the compound reacts differently based on solvent polarity, which can influence its reactivity and product formation .

Case Study 1: Inhibition of Allergic Responses

A study published in a patent application highlighted the effectiveness of compounds related to this compound in reducing symptoms of allergic asthma. The research showed that these compounds could significantly decrease eosinophil infiltration in lung tissues of affected subjects, suggesting a strong anti-inflammatory effect .

Case Study 2: Synthesis of Novel Compounds

Another study focused on the synthesis of novel benzamide derivatives using this compound as a starting material. The synthesized compounds exhibited promising activity against specific cancer cell lines, indicating potential applications in oncology .

Table 1: Solvolysis Rate Constants

| Solvent | Temperature (°C) | Rate Constant (k/s⁻¹) | ΔH≠ (kcal/mol) | ΔS≠ (cal/mol·K) |

|---|---|---|---|---|

| Methanol | 25 | 18.0 | 3.4 | |

| Acetone | 25 | Not Available | Not Available | |

| Water | Varies | Varies | Not Available | Not Available |

This table summarizes findings from studies on the solvolysis rates of sulfonyl chlorides, indicating how different solvents affect reaction kinetics.

Table 2: Therapeutic Efficacy Data

| Condition | Compound Used | Efficacy (%) |

|---|---|---|

| Allergic Asthma | CRTH2 Antagonist (related compound) | 75% reduction |

| Atopic Dermatitis | Combination Therapy | 60% improvement |

| COPD | Single Agent | 50% improvement |

This table presents data on the efficacy of therapeutic agents related to the compound in treating various allergic conditions.

Mechanism of Action

The mechanism of action of 5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.

Comparison with Similar Compounds

The reactivity, solubility, and industrial utility of sulfonyl chlorides depend heavily on substituent patterns. Below is a detailed comparison of structurally related compounds (Table 1) and their key characteristics.

Table 1: Structural and Physicochemical Comparison

*Calculated based on molecular formula.

Key Comparative Insights:

a) Substituent Effects on Reactivity

- Electron-Withdrawing Groups (EWGs):

- The 5-chloro-2-methoxy-3-(methylcarbamoyl) derivative (CAS 1481595-14-5) features two EWGs (Cl and methylcarbamoyl), enhancing the electrophilicity of the sulfonyl chloride group. This increases reactivity toward nucleophiles like amines, enabling efficient synthesis of sulfonamides .

- 5-Fluoro-2-methoxybenzene-1-sulfonyl chloride (CAS 67475-56-3) substitutes Cl with F, a weaker EWG. Fluorinated analogs are often used in medicinal chemistry to improve metabolic stability .

b) Steric and Solubility Considerations

- 5-Acetamido-2-methylbenzene-1-sulfonyl chloride (CAS 13632-07-0) contains an acetamido group, which may participate in hydrogen bonding, enhancing aqueous solubility relative to halogenated analogs .

Biological Activity

5-Carbamoyl-2-methoxybenzene-1-sulfonyl chloride, also known as a sulfonyl chloride compound, has garnered interest in various fields, particularly in medicinal chemistry and organic synthesis. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by research findings and data tables.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The sulfonyl chloride group can form sulfonamide derivatives, which are known for their diverse biological activities, including antimicrobial and anti-inflammatory properties.

The mechanism involves:

- Enzyme Inhibition: The compound may inhibit enzymes by binding to their active sites.

- Receptor Interaction: It can modulate receptor activity, affecting various signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various pathogens, including:

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Inhibition of growth |

| Escherichia coli | Moderate inhibition |

| Pseudomonas aeruginosa | Variable activity |

Studies have shown that the compound's structure allows it to disrupt bacterial cell functions, making it a candidate for developing new antibiotics.

Cytotoxicity Studies

While exploring its antimicrobial properties, cytotoxicity was evaluated using mammalian cell lines. The results indicated that:

- The compound displayed cytotoxic effects with an IC50 value in the low micromolar range.

- There is a correlation between antimicrobial potency and cytotoxicity, suggesting a common mechanism of action affecting both bacterial and mammalian cells.

Case Studies

-

Study on Antitubercular Activity:

A high-throughput screening of compounds related to this compound demonstrated its potential against Mycobacterium tuberculosis. Modifications in the structure improved potency while reducing cytotoxicity, indicating the importance of structural optimization in drug development . -

Inhibition of Type III Secretion System:

In another study, derivatives of the compound were tested for their ability to inhibit the Type III secretion system in pathogenic bacteria. The results revealed that certain modifications enhanced inhibitory effects, highlighting the compound's potential for treating bacterial infections .

Summary of Research Findings

The following table summarizes key findings from various studies on this compound:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-carbamoyl-2-methoxybenzene-1-sulfonyl chloride, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sulfonation of a substituted benzene precursor followed by chlorination. A controlled copolymerization approach (as demonstrated for P(CMDA-DMDAAC)s in ) can be adapted to optimize reaction parameters (e.g., temperature, stoichiometry). Purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is recommended. Purity validation should combine HPLC (≥95% purity threshold) and NMR to confirm functional groups and absence of byproducts .

Q. How should researchers characterize the reactivity of this sulfonyl chloride in nucleophilic substitution reactions?

- Methodological Answer : Reactivity can be assessed using kinetic studies with model nucleophiles (e.g., amines or alcohols). Monitor reaction progress via TLC or in situ FTIR to track sulfonamide/sulfonate ester formation. For quantitative analysis, employ LC-MS to identify intermediates and final products. Reference the flow-chemistry optimization framework from to design experiments with variable reagent ratios and reaction times .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Use fume hoods and personal protective equipment (gloves, goggles) due to its potential lachrymatory and corrosive properties. Stability testing under varying storage conditions (e.g., moisture, light) is essential. Follow guidelines from sulfonyl chloride safety data sheets (e.g., Dansyl chloride in ), including inert-atmosphere storage (argon, desiccants) and spill management with neutralizing agents (sodium bicarbonate) .

Advanced Research Questions

Q. How can computational modeling predict regioselectivity in reactions involving this compound?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density and electrostatic potential to identify reactive sites. Compare results with experimental data (e.g., NMR coupling constants) to validate models. Tools like Gaussian or ORCA, as referenced in PubChem data (), are suitable for simulating transition states and substituent effects .

Q. What strategies resolve contradictions in observed vs. expected yields during scale-up synthesis?

- Methodological Answer : Apply Design of Experiments (DoE) principles ( ) to isolate critical variables (e.g., mixing efficiency, exothermicity). Use microreactor systems to mitigate heat transfer issues in large batches. Analytical techniques like SEM-EDS or MALDI-TOF can identify trace impurities (e.g., unreacted intermediates) that reduce yields .

Q. How does the carbamoyl group influence the compound’s stability under acidic or basic conditions?

- Methodological Answer : Conduct accelerated degradation studies in buffered solutions (pH 1–13) at elevated temperatures (40–60°C). Monitor decomposition via UPLC-MS and compare with structurally analogous compounds (e.g., 3-(cyclopropylcarbamoyl)benzene-1-sulfonyl chloride in ). Stability profiles can guide solvent selection for long-term storage .

Q. What are the challenges in quantifying trace byproducts during its use as a derivatization agent?

- Methodological Answer : Implement isotope dilution mass spectrometry (IDMS) with deuterated internal standards to enhance sensitivity. Cross-validate results using orthogonal methods like GC-FID or fluorescence detection, as demonstrated in high-concentration surrogate analysis ( ). Limit of detection (LOD) studies should account for matrix effects in complex biological or environmental samples .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.